

The Toxicological Effects of Muscarine Poisoning: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological effects of muscarine poisoning, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Muscarine, a natural alkaloid found in certain species of mushrooms, is a potent parasympathomimetic agent that acts as a selective agonist for muscarinic acetylcholine receptors. Understanding its toxicology is crucial for the development of novel therapeutics and for the clinical management of mushroom poisoning.

Quantitative Toxicological Data

The toxicity of muscarine varies significantly depending on the species and the route of administration. The following tables summarize the available quantitative data on the lethal and toxic doses of muscarine.

Table 1: Lethal Dose (LD50) of Muscarine in Animal Models

Species	Route of Administration	LD50	Reference(s)
Mouse	Intravenous (IV)	0.23 mg/kg	[1]

Note: Comprehensive LD50 data for other species and routes of administration for pure muscarine are not readily available in the reviewed literature. Much of the available data



pertains to the toxicity of muscarine-containing mushrooms, which can contain a mixture of toxins.

Table 2: Muscarine Concentrations in Various Mushroom Species

Mushroom Species	Muscarine Concentration (% of fresh weight)	Reference(s)
Amanita muscaria	~0.0003%	[2]
Inocybe species	Up to 1.6%	[2]
Clitocybe species	Up to 1.6%	[2]

Table 3: Reported Human Lethal Dose of Muscarine

Estimated Lethal Dose	Reference(s)
180-300 mg	[3]

Mechanism of Action and Signaling Pathways

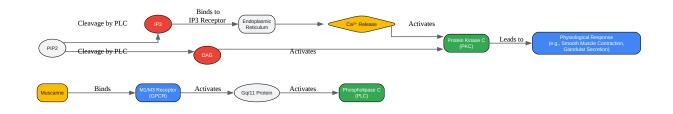
Muscarine exerts its toxic effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), each coupled to different G-proteins and downstream signaling cascades. The most clinically relevant subtypes in muscarine poisoning are M1, M2, and M3.

M1 and M3 Muscarinic Receptor Signaling Pathway (Gq/11)

M1 and M3 receptors are primarily coupled to the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ and DAG together activate protein



kinase C (PKC), leading to a cascade of phosphorylation events that mediate the physiological responses.[4][5]



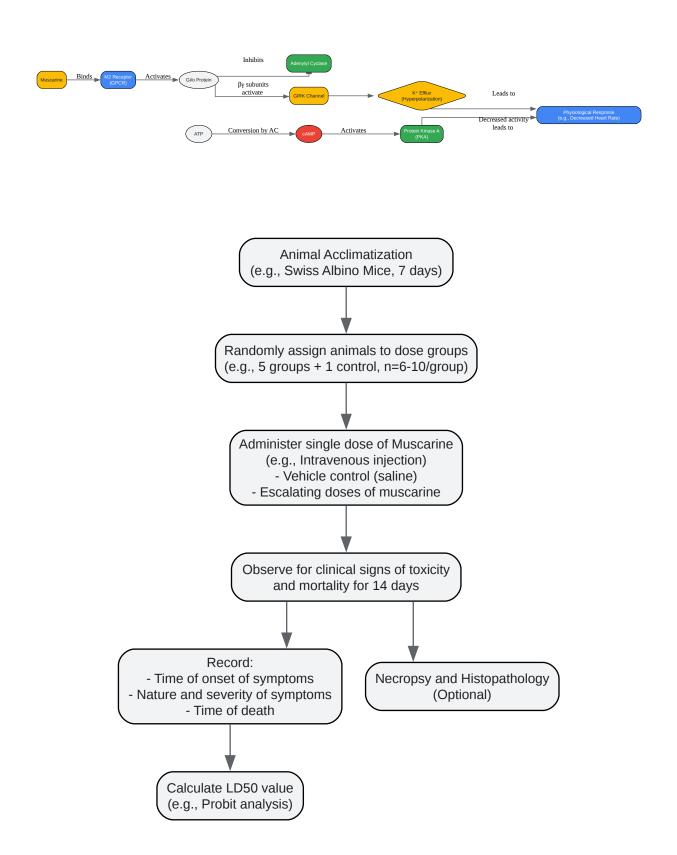
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M1/M3 Receptor Signaling Pathway

M2 Muscarinic Receptor Signaling Pathway (Gi/o)

M2 receptors are coupled to the Gi/o family of G-proteins.[1][6][7] Activation of M2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[1][6][7] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). Additionally, the $\beta\gamma$ -subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue.[1][6][7]





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